molecular formula C21H14BrN3O5 B12018983 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 328916-08-1

4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12018983
CAS No.: 328916-08-1
M. Wt: 468.3 g/mol
InChI Key: JPOLXPFSXUZCLD-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C21H14BrN3O5 and a molecular weight of 468.267 g/mol . This compound is known for its unique structure, which includes a nitrobenzoyl group, a carbohydrazonoyl group, and a bromobenzoate group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:

  • 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
  • 4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
  • 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl benzoate

These compounds share similar structural features but differ in the position of the nitro group or the type of benzoate group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

328916-08-1

Molecular Formula

C21H14BrN3O5

Molecular Weight

468.3 g/mol

IUPAC Name

[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H14BrN3O5/c22-19-4-2-1-3-18(19)21(27)30-17-11-5-14(6-12-17)13-23-24-20(26)15-7-9-16(10-8-15)25(28)29/h1-13H,(H,24,26)/b23-13+

InChI Key

JPOLXPFSXUZCLD-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.